REACTION_CXSMILES
|
[F:1][Sb-:2]([F:7])([F:6])([F:5])([F:4])[F:3].C(OC1C=CC([S+](C2C=CC=CC=2)C2C=CC=CC=2)=CC=1)CCCCCCC.F[Sb-](F)(F)(F)(F)F.[CH2:43]([O:53][C:54]1[CH:59]=[CH:58][C:57]([I+:60][C:61]2[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=2)=[CH:56][CH:55]=1)[CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50]CC.F[Sb-](F)(F)(F)(F)F.C(OC1C=CC([I+]C2C=CC=CC=2)=CC=1)CCCCCCCCCCCCCCCCC>>[F:1][Sb-:2]([F:7])([F:6])([F:5])([F:4])[F:3].[CH2:43]([O:53][C:54]1[CH:55]=[CH:56][C:57]([I+:60][C:61]2[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=2)=[CH:58][CH:59]=1)[CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50] |f:0.1,2.3,4.5,6.7|
|
Name
|
(4-octyloxyphenyl) diphenyl sulfonium hexafluoroantimonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[Sb-](F)(F)(F)(F)F.C(CCCCCCC)OC1=CC=C(C=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
(4-decyloxyphenyl) phenyl iodonium hexafluoro antimonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[Sb-](F)(F)(F)(F)F.C(CCCCCCCCC)OC1=CC=C(C=C1)[I+]C1=CC=CC=C1
|
Name
|
(4-octadecyloxyphenyl) phenyl iodonium hexafluoro antimonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[Sb-](F)(F)(F)(F)F.C(CCCCCCCCCCCCCCCCC)OC1=CC=C(C=C1)[I+]C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
F[Sb-](F)(F)(F)(F)F.C(CCCCCCC)OC1=CC=C(C=C1)[I+]C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |